molecular formula C10H11NO2S B1312358 1-Methyl-1-tosylmethylisocyanide CAS No. 58379-80-9

1-Methyl-1-tosylmethylisocyanide

Cat. No. B1312358
CAS RN: 58379-80-9
M. Wt: 209.27 g/mol
InChI Key: NGOUPILQFWOEET-UHFFFAOYSA-N
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Description

1-Methyl-1-tosylmethylisocyanide (CAS# 58379-80-9) is a research chemical with the molecular formula C10H11NO2S and a molecular weight of 209.26 . It is also known as 1-(1-isocyanoethylsulfonyl)-4-methylbenzene .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1-tosylmethylisocyanide includes a tosylmethyl group attached to an isocyanide group. The canonical SMILES representation is CC1=CC=C(C=C1)S(=O)(=O)C(C)[N+]#[C-] .

Scientific Research Applications

1-Methyl-1-tosylmethylisocyanide (TosMIC) and its derivatives represent a significant class of reagents in organic synthesis, particularly in the construction of heterocycles. These compounds serve as versatile building blocks in targeted organic synthesis, enabling the development of a wide array of heterocyclic compounds as well as natural products. The catalytic and technological innovations discussed highlight the synthetic potential of TosMIC and its derivatives in reactions with various aldehydes to afford valuable heterocycles. These reactions are notable for their efficiency and have been elaborated in numerous mechanistic schemes, underscoring the ease of reaction TosMIC facilitates in the synthesis of heterocyclic compounds. This review compiles the synthetic applications of TosMIC, shedding light on its role in facilitating the synthesis of complex organic molecules and its contributions to advancements in chemical synthesis technologies (Vchislo, Fedoseeva, & Verochkina, 2022).

Safety And Hazards

1-Methyl-1-tosylmethylisocyanide is classified as toxic if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

1-(1-isocyanoethylsulfonyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-8-4-6-10(7-5-8)14(12,13)9(2)11-3/h4-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOUPILQFWOEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453453
Record name 1-(1-Isocyanoethanesulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1-tosylmethylisocyanide

CAS RN

58379-80-9
Record name 1-(1-Isocyanoethanesulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-isocyanoethanesulfonyl)-4-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of toluene-4-sulfonylmethylisocyanide (15 g), methyl iodide (109 g) benzyl trimethyl ammonium chloride (3.5 g) in dichloromethane (300 mL) was added 5 mol/L aqueous sodium hydroxide solution (307 mL) under ice cooling, and this mixture was stirred at same temperature for 2 hours. To this reaction mixture was added water and this mixture was extracted with diethyl ether. This organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (16 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
307 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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